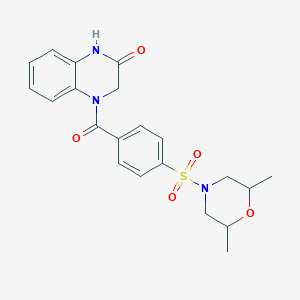

4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

The compound 4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a 3,4-dihydroquinoxalinone derivative featuring a benzoyl group substituted with a 2,6-dimethylmorpholino sulfonyl moiety at the 4-position of the quinoxaline core. Its synthesis likely involves multi-step reactions, including condensation of o-phenylenediamine with glyoxalate derivatives to form the quinoxalinone scaffold, followed by sulfonylation and morpholino group incorporation ().

Properties

IUPAC Name |

4-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-14-11-23(12-15(2)29-14)30(27,28)17-9-7-16(8-10-17)21(26)24-13-20(25)22-18-5-3-4-6-19(18)24/h3-10,14-15H,11-13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHUHZCMTNEZGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where the quinoxaline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Morpholino Sulfonyl Group: The final step involves the sulfonylation of the benzoyl group with 2,6-dimethylmorpholine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s potential as a pharmacophore is of significant interest. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Medicine

In medicine, the compound’s ability to modulate specific molecular pathways could lead to the development of new therapeutic agents. Its interactions with enzymes and receptors are being explored to understand its potential efficacy and safety profiles.

Industry

Industrially, the compound could be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, potentially disrupting replication and transcription processes. The benzoyl and morpholino sulfonyl groups may interact with enzymes, inhibiting their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of 3,4-dihydroquinoxalinone derivatives are heavily influenced by substituents. Key structural analogs and their differences are summarized below:

Key Observations :

- Synthetic Accessibility: Yields vary significantly among analogs. For instance, 27b (93% yield) is more readily synthesized than 27c (23%), likely due to steric hindrance from the nicotinoyl group . The target compound’s synthesis may require optimized conditions for sulfonylation and morpholino coupling.

- Thermal Stability : Melting points correlate with crystallinity; 27c’s higher melting point (158–159°C) suggests stronger intermolecular forces vs. 27a (136–137°C) . The target compound’s stability remains uncharacterized but could be inferred from substituent polarity.

- The morpholino sulfonyl group may enhance pharmacokinetics compared to benzyl or methoxyphenyl analogs .

Functional Group Impact on Pharmacological Potential

- Thiophene/Furan vs. The morpholino sulfonyl group in the target compound could improve resistance to oxidative degradation .

- Nicotinoyl vs.

- Halogenated Derivatives : The discontinued dichlorobenzyl/difluorobenzoyl compound highlights challenges in balancing halogen-induced potency with toxicity, a consideration for the target compound’s development.

Biological Activity

The compound 4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS Number: 952861-07-3) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 429.5 g/mol. Its structure includes a morpholino sulfonamide group, a benzoyl moiety, and a quinoxaline derivative, which are known to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O5S |

| Molecular Weight | 429.5 g/mol |

| CAS Number | 952861-07-3 |

Anticancer Properties

Research indicates that derivatives of quinoxaline compounds exhibit significant anticancer properties. In particular, studies have shown that similar compounds can act as tubulin polymerization inhibitors , disrupting microtubule dynamics and inducing apoptosis in cancer cells. For instance, a related compound demonstrated strong antiproliferative activity against various cancer cell lines including HepG2 and A549, leading to cell cycle arrest at the G2/M phase and increased expression of apoptotic markers such as cleaved PARP-1 and caspase-3 .

Case Study: Antiproliferative Activity

A recent study synthesized several derivatives and evaluated their antiproliferative effects. Among them, one compound displayed broad-spectrum anticancer activity with an IC50 value less than 60 µM against several cancer types. Molecular docking studies revealed that these compounds effectively occupied the binding sites on tubulin, indicating their potential as selective anticancer agents .

The mechanism by which 4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its biological effects may involve:

- Inhibition of Tubulin Polymerization : By binding to tubulin, the compound disrupts microtubule formation essential for mitosis.

- Induction of Apoptosis : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic factors.

- Selectivity Towards Cancer Cells : Preliminary studies suggest that it exhibits minimal activity against normal kinases, highlighting its potential as a targeted therapeutic agent .

Research Findings

Several studies have focused on the biological activity of quinoxaline derivatives similar to our compound:

- In Vitro Studies : Compounds were tested against various human cancer cell lines (e.g., U251, PANC-1). The results indicated significant cytotoxicity linked to their structural modifications .

- In Vivo Studies : In xenograft models using HepG2 cells, compounds demonstrated effective tumor growth inhibition without apparent toxicity to normal tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.